molecular formula C17H18N2S B11839054 2,2-dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 823195-53-5

2,2-dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11839054
CAS No.: 823195-53-5
M. Wt: 282.4 g/mol
InChI Key: WIVCISQIEYZNKS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione is an organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position, a p-tolyl group at the 3-position, and two methyl groups at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with p-tolualdehyde in the presence of a suitable catalyst, followed by cyclization and introduction of the thione group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with reaction times varying from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. Additionally, the aromatic ring and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2,2-Dimethyl-3-(p-tolyl)propanoic acid: Contains a carboxylic acid group instead of the quinazoline core.

    2,2-Dimethyl-3-phenyl-1-(p-tolyl)propanol: Contains a hydroxyl group and lacks the quinazoline core.

Uniqueness

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the quinazoline core with the p-tolyl and methyl groups further enhances its versatility and applicability in various research fields.

Properties

CAS No.

823195-53-5

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)-1H-quinazoline-4-thione

InChI

InChI=1S/C17H18N2S/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18-17(19,2)3/h4-11,18H,1-3H3

InChI Key

WIVCISQIEYZNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C

Origin of Product

United States

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